6-氯-2-(4-乙基苯基)喹啉-4-羧酸

描述

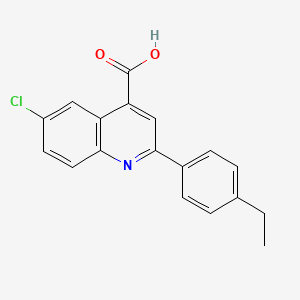

“6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, including “6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid”, has been reported in the literature . Various synthesis protocols have been used, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

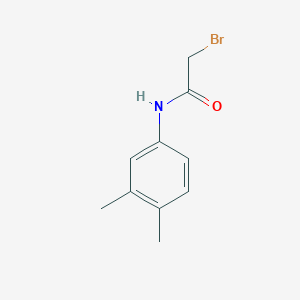

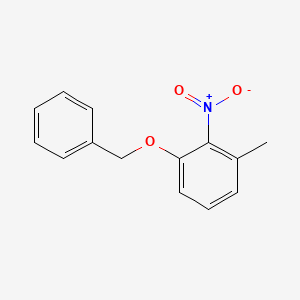

The molecular structure of “6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” consists of a quinoline core with a chlorine atom at the 6-position and a carboxylic acid group at the 4-position . The 2-position of the quinoline ring is substituted with a 4-ethylphenyl group .Chemical Reactions Analysis

Quinoline compounds, including “6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid”, can undergo various chemical reactions . For instance, they can participate in reductive elimination followed by dehydrative cyclo-condensation to form the desired quinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” include a molecular weight of 311.76 and a molecular formula of C18H14ClNO2 .科学研究应用

Medicinal Chemistry: Drug Design and Discovery

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a valuable scaffold in medicinal chemistry due to its quinoline core, a common motif in drug design . Its structure is amenable to modifications, allowing for the synthesis of derivatives with potential therapeutic effects. The electron-withdrawing chloro group and the electron-donating ethyl group can influence the compound’s interaction with biological targets, potentially leading to novel pharmacophores.

Synthetic Organic Chemistry: Building Blocks for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing complex molecules . Its reactive carboxylic acid group can undergo various transformations, such as amide formation or esterification, enabling the synthesis of a diverse array of compounds. The presence of a chloro substituent also offers opportunities for further functionalization through nucleophilic substitution reactions.

Industrial Chemistry: Material Precursors

The quinoline derivative can act as a precursor for materials used in industrial applications . Its rigid aromatic system could be incorporated into polymers or small molecules that require specific electronic properties, such as conductive materials or organic semiconductors.

Environmental Chemistry: Analytical Standards

Due to its defined structure and properties, 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid can be used as an analytical standard in environmental chemistry studies . It can help in the calibration of instruments and serve as a reference compound in the detection and quantification of similar organic pollutants.

Pharmacology: Study of Drug Action

In pharmacology, this compound’s interactions with various enzymes and receptors can be studied to understand its mechanism of action . This can lead to insights into its pharmacokinetics and pharmacodynamics, which are crucial for drug development processes.

Materials Science: Functional Materials

The quinoline derivative’s aromatic structure makes it suitable for the development of functional materials in materials science . It could be used in the creation of advanced materials with specific optical or electronic properties, such as in the field of optoelectronics or as part of sensory devices.

作用机制

Target of Action

The primary targets of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid are topoisomerase II and alkaline phosphatases . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, while alkaline phosphatases are a group of enzymes found in various tissues throughout the body that remove phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.

Mode of Action

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid interacts with its targets by inhibiting their activity . For topoisomerase II, it prevents the enzyme from relieving strain in the DNA structure, thereby interfering with replication and transcription processes . For alkaline phosphatases, it inhibits the removal of phosphate groups, affecting various metabolic processes .

Biochemical Pathways

The inhibition of topoisomerase II and alkaline phosphatases by 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid affects several biochemical pathways. The inhibition of topoisomerase II can lead to DNA damage and apoptosis, while the inhibition of alkaline phosphatases can affect phosphate metabolism and signal transduction .

Result of Action

The molecular and cellular effects of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid’s action include DNA damage, apoptosis, and altered phosphate metabolism . These effects can lead to the death of cancer cells or other cells with high topoisomerase II or alkaline phosphatase activity.

属性

IUPAC Name |

6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDXIZSQZHZIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392780 | |

| Record name | 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

CAS RN |

897559-96-5 | |

| Record name | 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897559-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)